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molecular formula C16H12N4OS B8514834 4-[(5-Thiophen-2-ylimidazo[4,5-b]pyrazin-3-yl)methyl]phenol CAS No. 827602-48-2

4-[(5-Thiophen-2-ylimidazo[4,5-b]pyrazin-3-yl)methyl]phenol

Cat. No. B8514834
M. Wt: 308.4 g/mol
InChI Key: BZKMVPNSSFDJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07250417B2

Procedure details

A solution of 4-[(3-amino-6-thiophen-2-yl-pyrazin-2-ylamino)-methyl]-phenol trifluoroacetic acid salt (10 mg, 0.024 mmol) in triethyl orthoformate (1.5 mL) was refluxed for 4 hours. The starting material was disappeared completely. After evaporation of triethyl orthoformate, the crude product was crystallized in hexane-dichloromethane system to provide 4-(6-thiophen-2-yl-imidazo[4,5-b]pyrazin-1-ylmethyl)-phenol as a brown solid (5 mg).
Name
4-[(3-amino-6-thiophen-2-yl-pyrazin-2-ylamino)-methyl]-phenol trifluoroacetic acid salt
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)C(O)=O.[NH2:8][C:9]1[C:10]([NH:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=2)=[N:11][C:12]([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)=[CH:13][N:14]=1>C(OCC)(OCC)OCC>[S:16]1[CH:17]=[CH:18][CH:19]=[C:15]1[C:12]1[N:11]=[C:10]2[N:20]([CH2:21][C:22]3[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=3)[CH:2]=[N:8][C:9]2=[N:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
4-[(3-amino-6-thiophen-2-yl-pyrazin-2-ylamino)-methyl]-phenol trifluoroacetic acid salt
Quantity
10 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.NC=1C(=NC(=CN1)C=1SC=CC1)NCC1=CC=C(C=C1)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of triethyl orthoformate
CUSTOM
Type
CUSTOM
Details
the crude product was crystallized in hexane-dichloromethane system

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=CN=C2C(=N1)N(C=N2)CC2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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